molecular formula C27H19NO B13993682 (2,3-Diphenylindol-1-yl)phenylmethanone CAS No. 5448-01-1

(2,3-Diphenylindol-1-yl)phenylmethanone

Cat. No.: B13993682
CAS No.: 5448-01-1
M. Wt: 373.4 g/mol
InChI Key: OYYIXNXBNRQNPY-UHFFFAOYSA-N
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Description

(2,3-Diphenylindol-1-yl)phenylmethanone is a polycyclic aromatic compound featuring an indole core substituted with two phenyl groups at the 2- and 3-positions and a benzophenone moiety at the 1-position. This structure confers unique electronic and steric properties, making it a candidate for applications in organic synthesis, pharmaceuticals, and materials science.

Properties

CAS No.

5448-01-1

Molecular Formula

C27H19NO

Molecular Weight

373.4 g/mol

IUPAC Name

(2,3-diphenylindol-1-yl)-phenylmethanone

InChI

InChI=1S/C27H19NO/c29-27(22-16-8-3-9-17-22)28-24-19-11-10-18-23(24)25(20-12-4-1-5-13-20)26(28)21-14-6-2-7-15-21/h1-19H

InChI Key

OYYIXNXBNRQNPY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(N(C3=CC=CC=C32)C(=O)C4=CC=CC=C4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Diphenylindol-1-yl)phenylmethanone typically involves the cyclization of appropriate precursors. One common method is the cyclocondensation of 2,3-diphenylindole with benzoyl chloride under acidic conditions. The reaction is usually carried out in the presence of a Lewis acid catalyst, such as aluminum chloride, at elevated temperatures .

Industrial Production Methods

Industrial production of (2,3-Diphenylindol-1-yl)phenylmethanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

(2,3-Diphenylindol-1-yl)phenylmethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2,3-Diphenylindol-1-yl)phenylmethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,3-Diphenylindol-1-yl)phenylmethanone involves its interaction with specific molecular targets. It can bind to enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving signal transduction and gene expression regulation. Detailed studies on its binding affinity and interaction with biological macromolecules are ongoing .

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below summarizes key structural and molecular differences between (2,3-Diphenylindol-1-yl)phenylmethanone and related indolyl methanones:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents Key References
(2,3-Diphenylindol-1-yl)phenylmethanone (hypothetical) C₂₇H₁₉NO 373.45 (calculated) 2- and 3-phenyl on indole; 1-phenylmethanone
(2,3-Dihydro-1H-indol-1-yl)(phenyl)methanone C₁₅H₁₃NO 223.27 Saturated indole ring (2,3-dihydro); 1-phenylmethanone
(1,2-Dimethyl-1H-indol-3-yl)(phenyl)methanone C₁₇H₁₅NO 249.31 1,2-dimethyl on indole; 3-phenylmethanone
(2-Methyl-3-nitro-phenyl)(2,3-dihydroindol-1-yl)methanone C₁₆H₁₄N₂O₃ 294.30 2-methyl-3-nitro on phenyl; 2,3-dihydroindole
[(3R)-4-[(4,7-Difluoroindol-3-yl)sulfonyl]piperazinyl]phenylmethanone C₂₀H₁₉F₂N₃O₃S 419.45 Sulfonyl-piperazinyl linker; 4,7-difluoro on indole; 1-phenylmethanone
Key Observations:
  • Saturation Effects : The 2,3-dihydroindole derivative (223.27 g/mol) lacks aromaticity in the indole ring, reducing conjugation compared to the fully aromatic (2,3-diphenylindol-1-yl) analog .
  • Linker Diversity : Compounds like incorporate sulfonyl-piperazinyl linkers, expanding utility in drug design by modulating solubility and pharmacokinetics.

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